molecular formula C9H11NO5S B8318200 4-Methoxyanilinosulfonyl acetic acid

4-Methoxyanilinosulfonyl acetic acid

Cat. No.: B8318200
M. Wt: 245.25 g/mol
InChI Key: CZBZVNAILADCIC-UHFFFAOYSA-N
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Description

4-Methoxyanilinosulfonyl acetic acid is a sulfonamide derivative characterized by a methoxy-substituted aniline group linked to an acetic acid moiety via a sulfonyl bridge. Its structure comprises a 4-methoxyphenylamine (4-methoxyaniline) group connected to a sulfonyl group (–SO₂–), which is further bonded to the α-carbon of acetic acid. The sulfonamide group enhances stability and bioavailability, while the methoxy substituent influences electronic and steric properties, modulating reactivity and binding affinity .

Properties

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

2-[(4-methoxyphenyl)sulfamoyl]acetic acid

InChI

InChI=1S/C9H11NO5S/c1-15-8-4-2-7(3-5-8)10-16(13,14)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)

InChI Key

CZBZVNAILADCIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 4-methoxyanilinosulfonyl acetic acid to other acetic acid derivatives are critical for understanding its unique properties. Below is a comparative analysis of key analogs:

4-(Methylsulfonyl)phenylacetic Acid

  • Structure : Features a methylsulfonyl group (–SO₂CH₃) attached to the phenyl ring, directly linked to acetic acid.
  • Molecular Formula : C₉H₁₀O₄S (MW: 214.24 g/mol).
  • Key Differences: Lacks the anilinosulfonyl bridge; the sulfonyl group is bonded to the phenyl ring instead of an amine.
  • Applications : Used as a reference impurity in the synthesis of etoricoxib (a COX-2 inhibitor), highlighting its relevance in NSAID quality control .
  • Research Findings: Exhibits higher thermal stability compared to this compound due to the absence of the labile N–H bond in the sulfonamide group .

4-Methoxyphenylacetic Acid (Homoanisic Acid)

  • Structure : Methoxy-substituted phenyl group attached to acetic acid without a sulfonamide linkage.
  • Molecular Formula : C₉H₁₀O₃ (MW: 166.17 g/mol).
  • Key Differences : Simpler structure lacking the sulfonyl group; reduced acidity (pKa ~4.7) compared to sulfonamide derivatives.
  • Applications : Intermediate in fragrance synthesis and agrochemicals. Used in studying microbial acetic acid production pathways .
  • Research Findings : Shows lower membrane permeability in bacterial models than sulfonamide analogs due to reduced polarity .

(4-Methoxyphenylselenyl)acetic Acid

  • Structure : Selenium analog with a –Se– bridge replacing the sulfonyl group.
  • Molecular Formula : C₉H₁₀O₃Se (MW: 261.14 g/mol).
  • Key Differences : Selenium’s larger atomic radius and lower electronegativity alter redox reactivity and bond stability.
  • Applications : Investigated in antioxidant and anticancer research due to selenium’s radical-scavenging properties .
  • Research Findings : Higher cytotoxicity in cancer cell lines compared to sulfur analogs, attributed to selenium’s pro-oxidant effects .

2-(4-Hydroxy-3-Methoxyphenyl)acetic Acid

  • Structure : Hydroxy and methoxy substituents on the phenyl ring; lacks sulfonamide.
  • Molecular Formula : C₉H₁₀O₄ (MW: 182.18 g/mol).
  • Key Differences: Presence of a phenolic –OH group increases acidity (pKa ~2.8) and hydrogen-bonding capacity.
  • Applications : Metabolite in lignin degradation; precursor in vanillin synthesis .
  • Research Findings: Demonstrates higher solubility in aqueous media than this compound, favoring biological applications .

Data Table: Comparative Overview

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups pKa Applications
This compound C₉H₁₁NO₅S 245.25 Sulfonamide, methoxy, acetic acid ~3.2 Pharmaceutical intermediates
4-(Methylsulfonyl)phenylacetic acid C₉H₁₀O₄S 214.24 Methylsulfonyl, acetic acid ~1.9 NSAID impurity standard
4-Methoxyphenylacetic acid C₉H₁₀O₃ 166.17 Methoxy, acetic acid ~4.7 Fragrance synthesis, agrochemicals
(4-Methoxyphenylselenyl)acetic acid C₉H₁₀O₃Se 261.14 Selenyl, methoxy, acetic acid ~2.5 Antioxidant research
2-(4-Hydroxy-3-methoxyphenyl)acetic acid C₉H₁₀O₄ 182.18 Phenolic –OH, methoxy, acetic acid ~2.8 Lignin metabolite, vanillin precursor

Key Research Insights

  • Sulfonamide vs. Selenyl Analogs: Sulfonamide derivatives like this compound exhibit superior hydrolytic stability compared to selenium-containing analogs, making them preferable for drug development .
  • Role of Methoxy Substituents : The methoxy group in all compared compounds enhances lipophilicity, influencing membrane penetration and target binding. However, its position (para vs. ortho) modulates steric effects and electronic distribution .
  • Acidity and Solubility: Sulfonamide and phenolic –OH groups significantly lower pKa values, increasing water solubility and bioavailability compared to non-ionizable analogs like 4-methoxyphenylacetic acid .

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